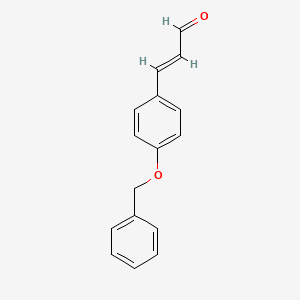

4-(Benzyloxy)cinnamaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

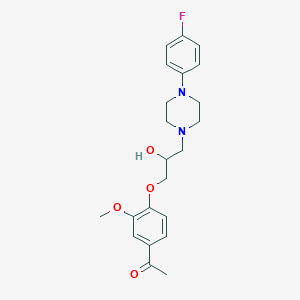

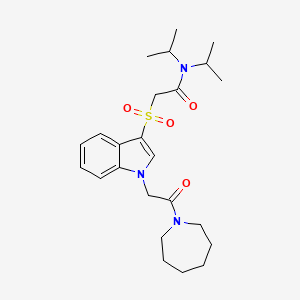

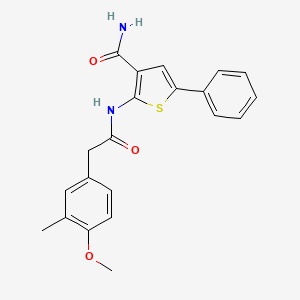

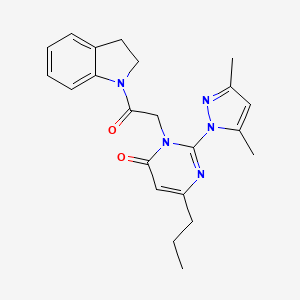

Molecular Structure Analysis

The molecular structure of cinnamaldehyde analogs has been studied extensively . Cinnamaldehyde has a broad range of biological activities, which include antibiofilm and anthelmintic activities . The structure of the molecule is planar due to the conjugation of the π-electron system .Chemical Reactions Analysis

Cinnamaldehyde analogs have shown strong antibacterial activity against various strains of bacteria . The antibiofilm activities of α-methyl cinnamaldehyde (α-MeC) and trans -4-methyl cinnamaldehyde ( t -4MeC) at 20 and 50 μg/mL, and trans -cinnamaldehyde ( t C) at 20–200 μg/mL against C. albicans DAY185 (D) and C. albicans ATCC 10231 (E) have been reported .Physical And Chemical Properties Analysis

Cinnamaldehyde appears as a yellowish liquid at room temperature and emits a rich, sweet, and spicy aroma that is similar to that of cinnamon . It possesses a boiling point of around 248°C (478°F) and has a density of 1.05 g/cm^3 .Scientific Research Applications

- Researchers have explored incorporating cinnamaldehyde into mussel-inspired and natural plant polyphenol coatings. These coatings exhibit strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. For instance, polydopamine–cinnamaldehyde, polyethyleneimine–cinnamaldehyde, and tannic acid–cinnamaldehyde coatings have demonstrated significant antibacterial effects .

- Impregnating cinnamaldehyde into materials like non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth also results in high levels of antibacterial activity .

- Cinnamaldehyde has been investigated for its potential in various biomedical contexts. These include:

- Cinnamaldehyde-conjugated polymers show promise in the biomedical field due to their environmental responsiveness. Researchers have designed strategies for preparing such polymers, and their applications are being explored .

Antibacterial Surfaces and Coatings

Biomedical Applications

Environmental Responsiveness in Polymers

Mechanism of Action

Cinnamaldehyde has been shown to have antimicrobial properties, capable of combating a variety of pathogens . There’s evidence suggesting that cinnamaldehyde can inhibit the growth of certain bacteria, including Escherichia coli and Listeria monocytogenes . Research also indicates that it may have potential as an anti-cancer agent .

Safety and Hazards

Future Directions

Cinnamaldehyde and its derivatives have shown promise in various fields, including medicine and health, due to their antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . Further studies are needed to explore the potential therapeutic applications of cinnamaldehyde analogs .

properties

IUPAC Name |

(E)-3-(4-phenylmethoxyphenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHQCCMTIODLDK-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Benzyloxy)phenyl]prop-2-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)